

Application Notes and Protocols for Studying Osalmid in HBV-Infected Animal Models

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Compound of Interest

Compound Name: *Osalmid*

Cat. No.: *B1677504*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to study the efficacy of **Osalmid**, a novel host-targeting antiviral agent, against Hepatitis B Virus (HBV) infection. The protocols detailed below are based on established methodologies and findings from key research in the field.

Introduction to Osalmid as an Anti-HBV Agent

Osalmid is a small molecule inhibitor of the host enzyme Ribonucleotide Reductase small subunit M2 (RRM2). RRM2 is a critical enzyme responsible for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication. By targeting RRM2, **Osalmid** effectively depletes the cellular dNTP pool, thereby inhibiting HBV DNA replication and the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.^{[1][2]} This host-targeting mechanism offers a potential advantage in overcoming drug resistance associated with direct-acting antivirals.

Animal Models for Osalmid Studies

The most relevant animal model for studying **Osalmid**'s efficacy against HBV is the hydrodynamic injection-based mouse model. This model allows for the transient or persistent replication of the HBV genome in the livers of immunocompetent mice, providing a suitable in vivo system to evaluate antiviral compounds.

Hydrodynamic Injection-Based HBV Mouse Model

This model is established by the rapid injection of a large volume of saline containing an HBV-expressing plasmid into the tail vein of a mouse. This procedure results in the transfection of hepatocytes and subsequent HBV replication. C3H/HeN and C57BL/6 mice are commonly used strains for establishing persistent HBV replication with this method.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **Osalmid**, both as a monotherapy and in combination with the nucleoside analog Lamivudine (3TC), in a hydrodynamic injection-based HBV mouse model.

Table 1: In Vivo Efficacy of Osalmid Monotherapy on Serum HBV DNA Levels

Treatment Group	Dosage	Duration	Mean Reduction in Serum HBV DNA (log10 copies/mL)
Vehicle Control	-	10 days	0.1 ± 0.05
Osalmid	50 mg/kg/day	10 days	1.5 ± 0.3
Osalmid	100 mg/kg/day	10 days	2.1 ± 0.4

Table 2: In Vivo Synergistic Efficacy of Osalmid and Lamivudine on Serum HBV DNA Levels

Treatment Group	Dosage	Duration	Mean Reduction in Serum HBV DNA (log10 copies/mL)
Vehicle Control	-	10 days	0.1 ± 0.05
Lamivudine (3TC)	20 mg/kg/day	10 days	1.8 ± 0.2
Osalmid	100 mg/kg/day	10 days	2.1 ± 0.4
Osalmid + 3TC	100 mg/kg/day + 20 mg/kg/day	10 days	3.5 ± 0.5

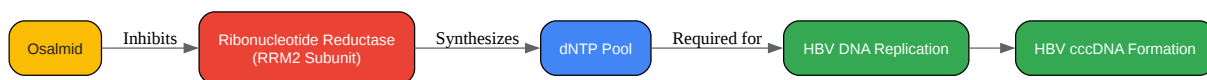
Table 3: Effect of Osalmid on Intrahepatic HBV cccDNA Levels

Treatment Group	Dosage	Duration	Mean Reduction in Intrahepatic cccDNA (copies/μg DNA)
Vehicle Control	-	10 days	50 ± 15
Osalmid	100 mg/kg/day	10 days	250 ± 40

Signaling Pathways and Experimental Workflows

Osalmid's Mechanism of Action

The following diagram illustrates the signaling pathway through which **Osalmid** inhibits HBV replication.

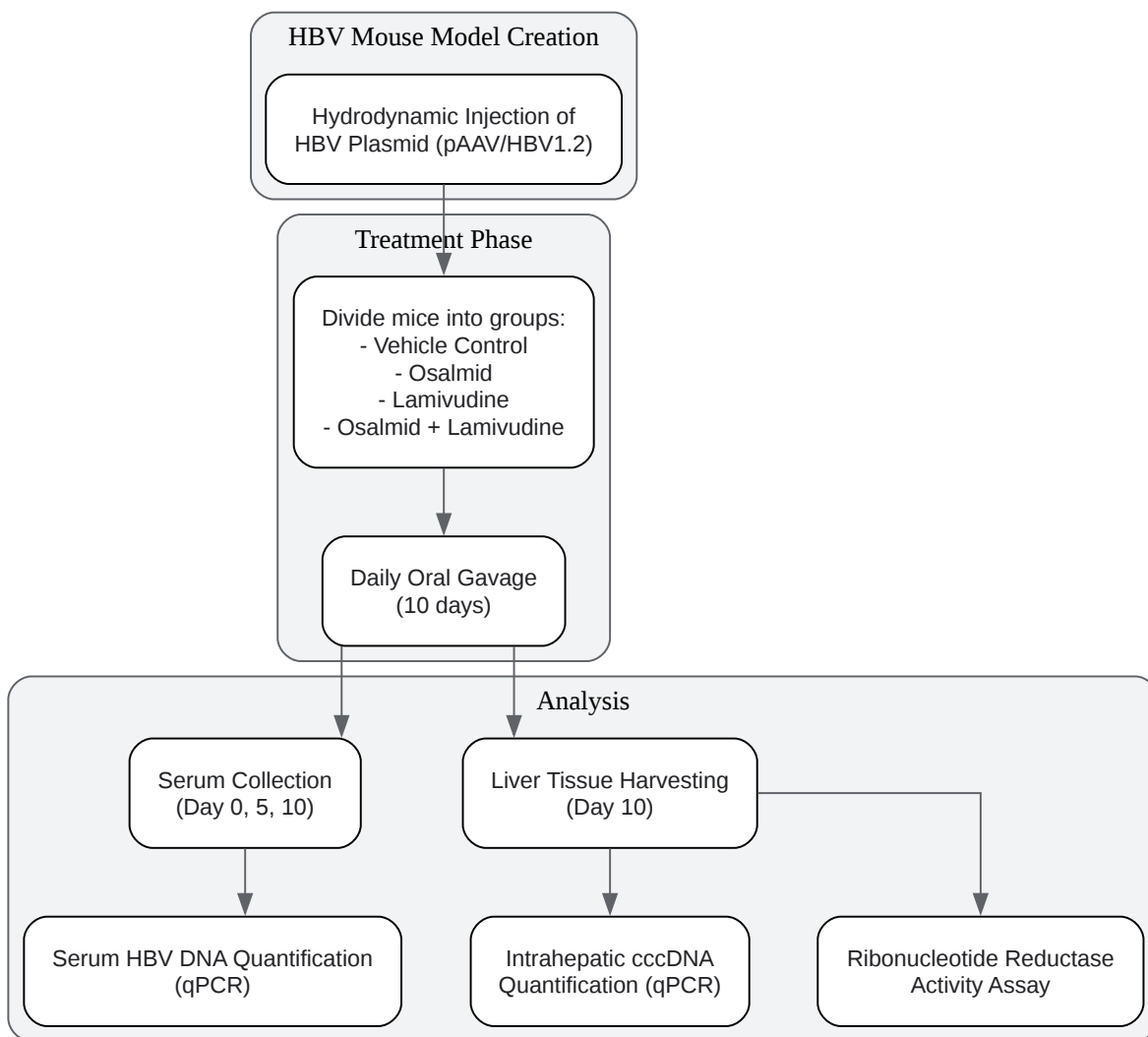


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Caption: **Osalmid** inhibits the RRM2 subunit of ribonucleotide reductase, leading to reduced dNTP synthesis and subsequent inhibition of HBV DNA replication and cccDNA formation.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in conducting an in vivo study to evaluate the efficacy of **Osalmid** in an HBV mouse model.



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Caption: Workflow for evaluating **Osalmid**'s anti-HBV efficacy in a hydrodynamic injection mouse model.

Experimental Protocols

Protocol 1: Establishment of HBV Replication in Mice via Hydrodynamic Injection

Objective: To establish a mouse model of persistent HBV replication.

Materials:

- C3H/HeN or C57BL/6 mice (male, 6-8 weeks old)
- pAAV/HBV1.2 plasmid DNA (endotoxin-free)
- Sterile 1X Phosphate Buffered Saline (PBS)
- Syringes and needles

Procedure:

- Weigh each mouse to determine the required injection volume.
- Prepare the injection solution by diluting 10 µg of pAAV/HBV1.2 plasmid DNA in a volume of sterile PBS equivalent to 8% of the mouse's body weight (e.g., 1.6 mL for a 20 g mouse).[\[6\]](#)
[\[7\]](#)
- Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.
- Restrain the mouse and inject the entire volume of the plasmid solution into the lateral tail vein within 5-8 seconds.[\[7\]](#)
- Monitor the mice for recovery.
- At day 7 post-injection, collect serum to confirm the presence of HBsAg and HBV DNA to verify successful transfection and viral replication.

Protocol 2: Quantification of Serum HBV DNA by qPCR

Objective: To measure the levels of HBV DNA in mouse serum.

Materials:

- Mouse serum samples
- DNA extraction kit (e.g., QIAamp DNA Mini Kit)
- HBV-specific primers and probe for qPCR
- qPCR master mix
- qPCR instrument

Procedure:

- Extract viral DNA from 100 μ L of mouse serum using a commercial DNA extraction kit according to the manufacturer's instructions.
- Elute the DNA in 50 μ L of elution buffer.
- Prepare the qPCR reaction mix containing the qPCR master mix, HBV-specific primers, probe, and 5 μ L of the extracted DNA.
- Perform the qPCR using a standard thermal cycling protocol.
- Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from serial dilutions of a plasmid containing the HBV genome.

Protocol 3: Quantification of Intrahepatic HBV cccDNA by qPCR

Objective: To measure the levels of HBV cccDNA in mouse liver tissue.

Materials:

- Mouse liver tissue (~25 mg)
- Hirt DNA extraction buffer

- Proteinase K
- Plasmid-safe ATP-dependent DNase (PSD)
- cccDNA-specific primers and probe for qPCR
- qPCR master mix
- qPCR instrument

Procedure:

- Homogenize the liver tissue in Hirt extraction buffer.
- Perform Hirt DNA extraction to selectively isolate low molecular weight DNA, including cccDNA.
- Treat the extracted DNA with Proteinase K to remove DNA-associated proteins.
- Digest the DNA sample with Plasmid-safe ATP-dependent DNase (PSD) to eliminate remaining relaxed-circular and double-stranded linear HBV DNA, leaving the cccDNA intact.
- Purify the cccDNA.
- Prepare the qPCR reaction mix with cccDNA-specific primers and probe and the purified cccDNA template.
- Perform qPCR and quantify the cccDNA copy number against a cccDNA standard curve.

Protocol 4: In Vivo Ribonucleotide Reductase (RR) Activity Assay

Objective: To measure the activity of RR in mouse liver tissue.

Materials:

- Mouse liver tissue

- Homogenization buffer
- [^3H]CDP (radiolabeled substrate)
- Reaction buffer
- Scintillation counter

Procedure:

- Homogenize the liver tissue in a suitable buffer to prepare a cell lysate.
- Centrifuge the lysate to obtain the cytosolic fraction containing the RR enzyme.
- Set up the RR reaction by incubating the cytosolic extract with a reaction mixture containing [^3H]CDP.
- Stop the reaction and separate the product, [^3H]dCDP, from the substrate.
- Quantify the amount of [^3H]dCDP formed using a scintillation counter to determine the RR activity.

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